Cas no 31557-57-0 (2-Chloro-3-phenylpyridine)
2-Chloro-3-phenylpyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-3-phenylpyridine
- Pyridine,2-chloro-3-phenyl-
- 2-Chlor-3-phenylpyridin
- 2-chloro-3-phenyl-pyridine
- Pyridine,2-chloro-3-phenyl
- GUIPMNNQJZQJFU-UHFFFAOYSA-N
- AKOS006295151
- E89738
- 1H-Pyrrole, 3-ethyl-2-methyl-4-(trifluoromethyl)-
- DTXSID90376468
- 31557-57-0
- SCHEMBL3327536
- MFCD04114133
- FT-0691612
- CS-0194721
-
- MDL: MFCD04114133
- Inchi: 1S/C11H8ClN/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H
- InChI Key: GUIPMNNQJZQJFU-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CN=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 189.03500
- Monoisotopic Mass: 189.0345270g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Density: 1.186
- Melting Point: 55-56 ºC
- Boiling Point: 296 ºC
- Flash Point: 161 ºC
- PSA: 12.89000
- LogP: 3.40200
2-Chloro-3-phenylpyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloro-3-phenylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB516475-500 mg |
2-Chloro-3-phenylpyridine |
31557-57-0 | 500MG |
€272.00 | 2022-07-29 | ||
| abcr | AB516475-1 g |
2-Chloro-3-phenylpyridine |
31557-57-0 | 1g |
€360.80 | 2022-07-29 | ||
| abcr | AB516475-5 g |
2-Chloro-3-phenylpyridine |
31557-57-0 | 5g |
€1,163.00 | 2022-07-29 | ||
| eNovation Chemicals LLC | D257262-1g |
2-chloro-3-phenylpyridine |
31557-57-0 | 95% | 1g |
$598 | 2024-06-09 | |
| abcr | AB516475-500mg |
2-Chloro-3-phenylpyridine |
31557-57-0 | 500mg |
€288.50 | 2023-09-02 | ||
| abcr | AB516475-1g |
2-Chloro-3-phenylpyridine; . |
31557-57-0 | 1g |
€307.60 | 2024-07-21 | ||
| abcr | AB516475-5g |
2-Chloro-3-phenylpyridine; . |
31557-57-0 | 5g |
€963.10 | 2024-07-21 | ||
| abcr | AB516475-250mg |
2-Chloro-3-phenylpyridine; . |
31557-57-0 | 250mg |
€179.50 | 2024-07-21 | ||
| abcr | AB516475-10g |
2-Chloro-3-phenylpyridine; . |
31557-57-0 | 10g |
€1598.40 | 2024-07-21 | ||
| Ambeed | A888168-1g |
2-Chloro-3-phenylpyridine |
31557-57-0 | 95+% | 1g |
$354.0 | 2024-04-20 |
2-Chloro-3-phenylpyridine Suppliers
2-Chloro-3-phenylpyridine Related Literature
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1. Acylarylnitrosamines. Part VII. Reactions of 3-aminomethoxypyridines and 3-amino-1-methylpyridones. The preparation of 2-methoxy-3-phenyl-, 4-methoxy-3-phenyl-, and 2-methoxy-5-phenylpyridineYusuf Ahmad,D. H. Hey J. Chem. Soc. 1954 4516
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Shengyin Shi,Yuhong Zhang Green Chem. 2008 10 868
Additional information on 2-Chloro-3-phenylpyridine
Professional Introduction to 2-Chloro-3-phenylpyridine (CAS No. 31557-57-0)
2-Chloro-3-phenylpyridine, with the chemical formula C₇H₅ClN₂, is a significant compound in the field of pharmaceutical and agrochemical research. Its unique structural properties make it a valuable intermediate in the synthesis of various biologically active molecules. This introduction delves into the compound's characteristics, applications, and recent advancements in its utilization within cutting-edge research.
The molecular structure of 2-Chloro-3-phenylpyridine consists of a pyridine ring substituted with a chlorine atom at the 2-position and a phenyl group at the 3-position. This arrangement imparts distinct reactivity, making it a versatile building block for further functionalization. The presence of both electron-withdrawing and electron-donating groups enhances its compatibility with various synthetic methodologies, facilitating the development of complex molecular architectures.
In recent years, 2-Chloro-3-phenylpyridine has garnered attention for its role in pharmaceutical development. Its pyridine core is a common motif in many drugs due to its ability to interact with biological targets effectively. Researchers have leveraged its structural features to design molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. The chlorine substituent, in particular, serves as a handle for further chemical transformations, enabling the creation of diverse derivatives.
One of the most compelling aspects of 2-Chloro-3-phenylpyridine is its utility in medicinal chemistry. Studies have demonstrated its incorporation into novel scaffolds that exhibit promising biological activity. For instance, derivatives of this compound have shown inhibitory effects on enzymes implicated in disease pathways, highlighting its potential as a lead compound for drug discovery. The phenyl group's aromaticity contributes to favorable pharmacokinetic properties, enhancing drug stability and bioavailability.
The agrochemical sector has also benefited from the use of 2-Chloro-3-phenylpyridine. Its structural framework is conducive to designing compounds that interact with plant-specific targets, offering solutions for pest control and crop protection. Recent research has explored its derivatives as potent agrochemicals with improved efficacy and environmental safety profiles. These findings underscore the compound's broad applicability beyond traditional pharmaceuticals.
Synthetic methodologies involving 2-Chloro-3-phenylpyridine continue to evolve, driven by advancements in organic chemistry. Modern synthetic routes have enabled more efficient and scalable production processes, reducing costs and environmental impact. Techniques such as cross-coupling reactions and palladium catalysis have been particularly instrumental in expanding the compound's synthetic utility. These innovations have opened new avenues for exploring its derivatives' potential applications.
The computational modeling of 2-Chloro-3-phenylpyridine has provided valuable insights into its interactions with biological targets. Molecular docking studies have helped elucidate how this compound binds to proteins and enzymes, offering a rational basis for designing optimized derivatives. Such computational approaches are increasingly integral to drug discovery pipelines, streamlining the identification of promising candidates for further experimental validation.
In conclusion, 2-Chloro-3-phenylpyridine (CAS No. 31557-57-0) stands as a cornerstone in modern chemical research due to its versatile structural features and broad applicability. Its role in pharmaceuticals and agrochemicals continues to be explored through innovative synthetic strategies and computational methods. As research progresses, this compound is poised to contribute significantly to advancements in medicine and sustainable agriculture.
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